molecular formula C12H14O3 B8264832 Benzyl tetrahydrofuran-3-carboxylate

Benzyl tetrahydrofuran-3-carboxylate

Cat. No. B8264832
M. Wt: 206.24 g/mol
InChI Key: AESYHJVBIDLNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl tetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrocatalyzed Carboxylation

Benzyl tetrahydrofuran-3-carboxylate plays a role in electrocatalyzed carboxylation. A study showed that the carboxylation of benzylic and allylic chlorides by CO2 in tetrahydrofuran is electrocatalyzed by a cobalt Schiff-base complex. This process is significant for the formation of carboxylic acids with controlled-potential electrolysis, enhancing yield and efficiency in carboxylation reactions (Folest et al., 1985).

Palladium-Catalyzed Carboxylative Coupling

Another application is in the palladium-catalyzed carboxylative coupling of benzyl chlorides. This process, facilitated by palladium nanoparticles in tetrahydrofuran, produces benzyl but-3-enoates efficiently under mild conditions. This method is a testament to the versatility of benzyl tetrahydrofuran-3-carboxylate in facilitating organic synthesis and couplings (Feng et al., 2013).

Photocarboxylation of Benzylic C–H Bonds

The compound also finds use in the photocarboxylation of benzylic C–H bonds with CO2, transforming them into 2-arylpropionic acids. This reaction, occurring under metal-free conditions and mediated by visible light, showcases the compound's role in innovative carbon-hydrogen bond activation strategies, contributing to the development of new synthetic methodologies (Meng et al., 2019).

Synthesis of Pyrroles

The compound is integral in the synthesis of pyrroles, serving as a precursor in reactions with α-acetoxynitro compounds or nitroalkenes. This synthesis is crucial for creating intermediates for porphyrins and related compounds, demonstrating its value in heterocyclic chemistry (Lash et al., 1994).

Cytotoxic Activity in Murine Leukemia Cells

Benzyl tetrahydrofuran-3-carboxylate derivatives have been studied for their cytotoxic activity against murine leukemia WEHI-3 cells. This research highlights the potential of these compounds in the development of therapeutic agents for leukemia, underlining the compound's significance in medicinal chemistry (Huang et al., 2007).

properties

IUPAC Name

benzyl oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESYHJVBIDLNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl tetrahydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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